(S,R,R)-nicotianamine
Description
Properties
Molecular Formula |
C12H21N3O6 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-1-[(3R)-3-[[(3R)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m1/s1 |
InChI Key |
KRGPXXHMOXVMMM-HLTSFMKQSA-N |
SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@H](C(=O)O)NCC[C@H](C(=O)O)N |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Iron Bioavailability Enhancement
Role in Agriculture and Nutrition
Nicotianamine is recognized for its ability to chelate metal ions, particularly iron. This property is crucial for enhancing the bioavailability of iron in staple crops such as rice. A study demonstrated that overexpressing the rice nicotianamine synthase gene (OsNAS1) in rice endosperm significantly increased nicotianamine concentrations, leading to improved iron bioavailability when tested in an in vitro model using Caco-2 cells. The results indicated that the iron from high nicotianamine rice was twice as bioavailable compared to non-transgenic control lines .
| Study | Method | Findings |
|---|---|---|
| Zheng et al. (2010) | Transgenic rice with OsNAS1 | Increased nicotianamine led to enhanced iron bioavailability (2x) in Caco-2 cells |
Plant Growth and Metal Transport
Mechanism of Action
Nicotianamine facilitates the transport of essential trace metals within plants, including iron, zinc, and manganese. Research has shown that ectopic expression of nicotianamine synthase genes in plants can enhance metal accumulation in leaves and seeds, thereby improving overall plant health and growth. For instance, transgenic tobacco plants with increased nicotianamine levels exhibited enhanced accumulation of iron and other transition metals .
Case Study: Tobacco Plants
In a study involving tobacco plants, the activation of the Arabidopsis NAS gene resulted in a six-fold increase in nicotianamine levels, which correlated with higher concentrations of iron and zinc . This suggests that manipulating nicotianamine levels can be a viable strategy for improving the nutritional quality of crops.
Nutraceutical Potential
Iron Absorption in Mammals
Recent findings indicate that nicotianamine is absorbed as an iron(II) complex in the mouse small intestine via amino acid transporters. This highlights its potential role not only in plant systems but also in mammalian nutrition, particularly concerning iron absorption . The implications for human health are significant, especially for populations at risk of iron deficiency.
Preparation Methods
Multistep Organic Synthesis from L-Aspartic Acid
A 13-step route achieves NA synthesis without column chromatography, yielding 49% overall:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | L-Aspartic acid, SOC₂, MeOH | 95% |
| 4 | Coupling | EDCI, HOBt, DIPEA | 78% |
| 7 | Cyclization | TFA, anisole | 82% |
| 13 | Deprotection | Mg, MeOH; TFA | Quant. |
Advantages : Scalability (multigram batches).
Limitations : Labor-intensive steps and high reagent costs.
Stereoselective Azetidine Formation
Bouazaoui et al. utilized (2-trimethylsilyl)ethanesulfonyl (SES) protecting groups to enforce (S)-azetidine-2-carboxylate configuration. Critical intermediates include tert-butyl L-azetidine-2-carboxylate, alkylated sequentially with iodide derivatives to assemble the NA backbone.
Recombinant Microbial Production
Escherichia coli Expression Systems
Heterologous expression of barley HvNAS1 in E. coli BL21 yields 4.5 nmol NA/mg protein. Optimization strategies include:
Engineered Saccharomyces cerevisiae
Co-expression of AtNAS1 (Arabidopsis) and SAM synthetase achieves 120 mg/L NA in fed-batch fermentation. Key parameters:
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
| Method | Yield | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Plant Biosynthesis | 0.1–1 mg/g | 85% | Low | 1,200 |
| Chemical Synthesis | 49% (13 steps) | 98% | Medium | 800 |
| E. coli Recombinant | 4.5 nmol/mg | 90% | High | 300 |
| S. cerevisiae Engineered | 120 mg/L | 95% | High | 150 |
Table 2: Key Enzymes in NA Biosynthesis
| Enzyme | Source | Specific Activity (nmol/min/mg) | Metal Cofactor |
|---|---|---|---|
| OsNAS3 | Oryza sativa | 12.4 ± 1.2 | Zn²⁺ |
| HvNAS1 | Hordeum vulgare | 18.9 ± 2.1 | Fe²⁺ |
| MtNAS | Methanothermobacter | 0.7 ± 0.1 | None |
Q & A
Q. What methodologies are used to detect and quantify nicotianamine in plant tissues?
Nicotianamine (NA) can be quantified using liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) . This method achieves high sensitivity (detection limits <1 pmol) by employing internal standards like deuterated NA or ethylenediamine-N,N'-diacetic acid (EDDA). Calibration curves and spike-recovery experiments are critical for validation, especially in complex matrices such as xylem sap or seeds .
Q. How do Arabidopsis NAS mutants elucidate nicotianamine’s role in iron (Fe) homeostasis?
Quadruple nas mutants (nas4x-1 and nas4x-2) in Arabidopsis reveal NA’s necessity for Fe mobilization to reproductive tissues. The nas4x-1 mutant, with residual NA in vegetative tissues but none in mature leaves, shows Fe accumulation in rosette leaves but severe Fe deficiency in flowers and seeds. This is validated via ICP-MS for Fe quantification and molecular markers (e.g., FRO2, IRT1) to assess Fe deficiency responses .
Q. What model systems are used to study NA-deficient phenotypes?
Key models include:
- Arabidopsis NAS mutants for seed Fe loading .
- Tomato chloronerva mutant (constitutively NA-deficient) for leaf chlorosis and sterility .
- Transgenic tobacco lines with suppressed NAS expression for pollen tube growth defects .
These systems are analyzed using phenotyping (chlorosis scoring), histochemical staining (Perls’ Prussian blue for Fe), and transcriptomics .
Advanced Research Questions
Q. How does NA mediate trade-offs between Fe and zinc (Zn) homeostasis?
NA coordinates both Fe and Zn, but their partitioning is distinct. In Arabidopsis, vacuolar sequestration of NA by ZIF1 (Zinc-Induced Facilitator 1) enhances Zn retention in roots but induces Fe deficiency in shoots. This is demonstrated via synchrotron X-ray fluorescence (SXRF) for subcellular metal mapping and yeast complementation assays to validate transporter specificity .
Q. Why do NAS knockdowns in hyperaccumulators like Arabidopsis halleri show contradictory metal tolerance phenotypes?
Suppressing AhNAS2 in A. halleri reduces Zn root-to-shoot translocation (due to disrupted NA-xylem loading) but increases nickel (Ni) sensitivity. Speciation analysis of xylem sap reveals NA is required for Zn-organic acid complex formation, while Ni toxicity arises from unchelated Ni²⁺. This is tested using size-exclusion chromatography coupled to ICP-MS .
Q. How does NA interact with long-distance Fe signaling pathways?
NA facilitates phloem-based Fe transport to sinks (e.g., seeds, flowers) by stabilizing Fe²⁺. In Arabidopsis, nas mutants show disrupted Fe allocation, validated via radiolabeled ⁵⁹Fe tracing and grafting experiments between wild-type and nas4x-1 plants. Transcriptomic profiling further identifies NA-dependent regulation of OPT3 (oligopeptide transporter) for shoot-to-root Fe signaling .
Q. Do chloroplasts preferentially uptake Fe complexed with citrate over NA?
In Brassica napus, Fe³⁺-citrate is absorbed more efficiently by chloroplasts than Fe³⁺-NA, as shown by ⁵⁷Fe Mössbauer spectroscopy and isolated chloroplast uptake assays. This preference is attributed to differential membrane transporter affinity, with citrate-Fe uptake rates 2–3× higher than NA-Fe .
Methodological Focus
Q. How are NAS genes manipulated to enhance micronutrient biofortification in crops?
- Overexpression : Rice OsNAS2 in wheat increases grain NA by 3–5×, enhancing Fe and Zn accumulation. Quantified via LC-MS and validated in field trials .
- Tissue-specific promoters : Root-specific NAS expression in barley avoids pleiotropic effects (e.g., sterility) seen in constitutive overexpression lines .
Q. What experimental designs resolve contradictions in NA’s role under varying Fe regimes?
Q. How is transcriptomic data integrated to study NA biosynthesis regulation?
Co-expression networks (e.g., WGCNA) link NAS genes with Fe-responsive transcription factors (e.g., FIT, bHLH38/39). In Arabidopsis, nitrate-induced NAS upregulation is identified via microarray analysis, suggesting cross-talk between N and Fe metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
